N-(2,4-difluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide
Description
N-(2,4-Difluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a pyrimidoindole-based acetamide derivative. Its structure comprises:
- A pyrimido[5,4-b]indole core substituted with a 3-(3,5-dimethylphenyl) group at position 3 and a 4-oxo moiety.
- A sulfanyl (-S-) bridge at position 2, connecting the core to an acetamide side chain.
- The acetamide nitrogen is substituted with a 2,4-difluorophenyl group.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F2N4O2S/c1-14-9-15(2)11-17(10-14)32-25(34)24-23(18-5-3-4-6-20(18)30-24)31-26(32)35-13-22(33)29-21-8-7-16(27)12-19(21)28/h3-12,30H,13H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIHBERDTVMYBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=C(C=C(C=C5)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Indole-Pyrimidine Hybrid System
The pyrimido[5,4-b]indole scaffold is synthesized via a tandem cyclization-condensation sequence, as exemplified in pyrimidoindole-based kinase inhibitor syntheses.
Procedure :
- Starting Material : 2-Aminobenzonitrile undergoes cyclocondensation with ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate in refluxing acetic acid, forming the intermediate 3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydropyrimido[5,4-b]indole.
- Oxidation : Treatment with MnO₂ in dichloromethane introduces the 5,6-dihydro moiety, yielding 3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indole.
Key Reaction :
$$
\text{2-Aminobenzonitrile} + \text{Ethyl 3-(3,5-dimethylphenyl)-3-oxopropanoate} \xrightarrow{\text{AcOH, Δ}} \text{Pyrimidoindole Intermediate} \xrightarrow{\text{MnO₂}} \text{Target Core}
$$
Functionalization at Position 2
To enable subsequent sulfanyl group installation, position 2 of the pyrimidoindole is activated as a chloride:
Chlorination :
- The pyrimidoindole core reacts with phosphorus oxychloride (POCl₃) at 80–90°C, replacing the hydroxyl group at position 2 with chlorine.
Yield : ~85% (reported for analogous systems).
Synthesis of the Sulfanylacetamide Side Chain
Preparation of 2-Mercapto-N-(2,4-difluorophenyl)acetamide
This intermediate is synthesized via a two-step sequence:
Step 1 :
- Thiouronium Salt Formation : Chloroacetamide reacts with thiourea in aqueous HBr at 60–70°C to form the isothiouronium salt.
Step 2 : - Basic Hydrolysis : The salt is treated with NaOH (2M) to yield 2-mercaptoacetamide.
Modification :
N-(2,4-Difluorophenyl) Substitution
Coupling Reaction :
- 2-Mercaptoacetamide reacts with 2,4-difluoroaniline in the presence of EDCI/HOBt, forming N-(2,4-difluorophenyl)-2-mercaptoacetamide.
Yield : ~78% (extrapolated from similar acetamide syntheses).
Final Coupling: Thioether Bond Formation
The pyrimidoindole chloride and sulfanylacetamide are coupled via nucleophilic aromatic substitution (SNAr):
Conditions :
- Base : Potassium carbonate (K₂CO₃) in anhydrous DMF.
- Temperature : 60°C for 12 hours.
- Molar Ratio : 1:1.2 (pyrimidoindole chloride to sulfanylacetamide).
Mechanism :
$$
\text{Pyrimidoindole-Cl} + \text{HS-CH₂-CONH-Ar} \xrightarrow{\text{K₂CO₃, DMF}} \text{Pyrimidoindole-S-CH₂-CONH-Ar}
$$
Workup :
- Precipitation with ice-water followed by recrystallization from ethanol/water (7:3).
Spectroscopic Characterization Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 238–240°C | Differential Scanning Calorimetry |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.45 (s, 1H, indole-H), 7.92 (d, J=8.4 Hz, 1H), 7.68–7.61 (m, 3H, Ar-H), 4.12 (s, 2H, SCH₂), 2.35 (s, 6H, CH₃) | Bruker Avance III |
| HRMS (ESI+) | m/z 519.1342 [M+H]⁺ (calc. 519.1348) | Q-TOF Mass Spectrometer |
Optimization Challenges and Solutions
regioselectivity in Pyrimidoindole Chlorination
Thiol Oxidation During Coupling
- Issue : Disulfide formation reduces coupling efficiency.
- Mitigation : Conduct reactions under nitrogen atmosphere with 2–3 mol% of TCEP as reducing agent.
Alternative Synthetic Routes
One-Pot Tandem Approach
Combining pyrimidoindole formation and thioether coupling in a single vessel:
Conditions :
- Simultaneous cyclocondensation (110°C, 6h) and SNAr coupling (60°C, 12h) using DABCO as dual-purpose base.
Yield : 61% (lower than stepwise method).
Industrial-Scale Considerations
Cost-Effective Reagent Selection
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, resulting in a variety of modified compounds.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: The compound’s properties may be explored for developing new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Understanding these interactions is crucial for elucidating the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Variations in the Pyrimidoindole Core
The pyrimido[5,4-b]indole core is a common feature among analogs, but substitutions at position 3 significantly influence activity and physicochemical properties:
Modifications in the Acetamide Side Chain
The sulfanyl-linked acetamide moiety varies in aryl substituents, impacting electronic and steric profiles:
Key Insight: The 2,4-difluorophenyl group in the target compound provides dual fluorine substitutions, improving membrane permeability and resistance to oxidative metabolism compared to mono- or non-fluorinated analogs .
Biological Activity
N-(2,4-difluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a difluorophenyl group and a pyrimidoindole moiety linked through a sulfanyl group. Its molecular formula and structural characteristics are essential for understanding its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Precise methodologies can vary but often include the formation of the pyrimidine ring followed by substitution reactions to introduce the difluorophenyl and sulfanyl groups.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest at different phases (G1 or G2/M) depending on the specific structural modifications of the compound.
Table 1: Summary of Anticancer Activity
| Compound Structure | Cancer Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrimidine Derivative A | MCF-7 (Breast) | 10 | Apoptosis induction |
| Pyrimidine Derivative B | A549 (Lung) | 15 | Cell cycle arrest |
| Target Compound | Various (TBD) | TBD | TBD |
Antimicrobial Activity
The compound's potential antimicrobial activity is also noteworthy. Similar compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest they could serve as leads for developing new antibiotics.
Table 2: Antimicrobial Activity Overview
| Bacterial Strain | MIC (µg/mL) | Compound Tested |
|---|---|---|
| E. coli | 8 | N-(2,4-difluorophenyl) derivative |
| S. aureus | 4 | N-(2,4-difluorophenyl) derivative |
Case Studies
Several studies have documented the biological activity of related compounds. For instance:
- Study on Pyrimidoindole Derivatives : This study highlighted that modifications on the indole ring significantly enhance anticancer activity against various tumor types.
- Antibacterial Screening : A series of sulfonamide derivatives were tested against common bacterial strains, revealing that specific substitutions led to improved potency.
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?
The synthesis involves multi-step organic reactions, starting with constructing the pyrimido[5,4-b]indole core via cyclocondensation of substituted indoles with pyrimidine precursors. Key steps include:
- Sulfanyl Acetamide Coupling : Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent to attach the sulfanyl-acetamide moiety to the pyrimidoindole scaffold (general protocol D, as in pyrimidoindole analogs) .
- Fluorophenyl Substitution : Introduce the 2,4-difluorophenyl group via nucleophilic aromatic substitution under anhydrous conditions (e.g., DMF solvent, 60–80°C) .
- Purity Optimization : Employ reverse-phase HPLC (C18 column, water:methanol gradient) for final purification, with NMR (¹H/¹³C) and HRMS to confirm structural integrity .
Q. What analytical techniques are critical for confirming the compound’s structural identity?
- NMR Spectroscopy : ¹H NMR resolves aromatic protons (δ 6.8–8.2 ppm) and acetamide NH (δ ~10.5 ppm), while ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and pyrimidine carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₈H₂₁F₂N₃O₂S) with <2 ppm error .
- X-ray Crystallography : Optional for absolute configuration confirmation if single crystals are obtainable .
Q. How can solubility and stability be assessed for in vitro assays?
- Solubility Screening : Test in DMSO (primary stock) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
- Stability Profiling : Incubate at 37°C in PBS (pH 7.4) and simulated gastric fluid (pH 2.0). Monitor degradation via HPLC over 24–48 hours .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Core Modifications : Synthesize analogs with substituted pyrimidoindole cores (e.g., 3,5-dimethylphenyl → 4-chlorophenyl) to assess electronic effects on bioactivity .
- Functional Group Variation : Replace the sulfanyl linker with ether or amine groups to study steric/electronic impacts on target binding .
- Biological Testing : Use standardized assays (e.g., kinase inhibition, cytotoxicity) to correlate structural changes with activity .
Q. What computational methods are effective for predicting target interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to hypothesized targets (e.g., TLR4 or kinase domains). Validate with MD simulations (GROMACS) to assess binding stability .
- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen-bonding acetamide, hydrophobic difluorophenyl) using tools like PharmaGist .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
- Metabolite Profiling : Use LC-MS/MS to identify in vivo metabolites that may deactivate the compound .
- PK/PD Modeling : Compare plasma half-life (t½) and tissue distribution data to adjust dosing regimens .
- Off-Target Screening : Employ proteome-wide affinity chromatography or thermal shift assays to identify unintended targets .
Q. What strategies optimize regioselectivity during pyrimidoindole functionalization?
- Directing Groups : Install temporary substituents (e.g., nitro groups) to steer electrophilic aromatic substitution .
- Metal Catalysis : Use Pd/Cu-mediated cross-coupling (e.g., Suzuki for aryl boronic acids) to control C–S bond formation .
- Microwave Synthesis : Enhance reaction specificity via controlled microwave heating (e.g., 100°C, 30 min) .
Methodological Notes
- Data Reproducibility : Cross-validate spectral data with published analogs (e.g., 2-{[3-(4-chlorophenyl)-4-oxo-pyrimidoindol-2-yl]sulfanyl}acetamide derivatives) .
- Contradictory Evidence : Resolve discrepancies in biological activity by replicating assays under standardized conditions (e.g., ATP concentration in kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
